molecular formula C9H9ClO2 B2582570 2-Chloro-4-ethoxybenzaldehyde CAS No. 245368-31-4; 245368-50-7

2-Chloro-4-ethoxybenzaldehyde

Cat. No.: B2582570
CAS No.: 245368-31-4; 245368-50-7
M. Wt: 184.62
InChI Key: GJOPPYKPFJLRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the ortho-position (C2) and an ethoxy group at the para-position (C4) relative to the aldehyde functional group. This structural arrangement confers unique physicochemical and reactivity properties, making it valuable in organic synthesis, pharmaceutical intermediates, and material science. The ethoxy group enhances lipophilicity and steric bulk compared to simpler benzaldehydes, while the chlorine atom influences electronic effects (e.g., electron-withdrawing nature) that modulate reaction pathways such as nucleophilic aromatic substitution or electrophilic additions .

Commercial availability of this compound is noted by suppliers like CymitQuimica, which offers it in milligram to multi-gram quantities for research and production applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOPPYKPFJLRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245368-31-4
Record name 2-chloro-4-ethoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The ethoxy group in this compound increases lipophilicity compared to 4-Hydroxybenzaldehyde (hydroxyl group), which is more polar and water-soluble . This difference impacts their utility: the ethoxy variant is preferred in hydrophobic reaction environments, while the hydroxy analog is suited for biological applications. Chlorine vs. However, the methyl group lacks the electron-donating resonance effect of ethoxy, altering electronic profiles .

Biological Activity: 4-Hydroxybenzaldehyde demonstrates significant bioactivity, including inhibition of nitric oxide production (anti-inflammatory) and antimicrobial effects against Staphylococcus aureus .

Industrial and Synthetic Utility :

  • This compound’s chlorine atom facilitates directed metalation or cross-coupling reactions, making it a versatile synthon. Comparatively, 4-Methoxy-2-(trifluoromethyl)phenylacetic acid (a fluorinated analog) is prioritized in drug discovery for metabolic stability but requires specialized synthetic routes .

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